Bienvenue dans la boutique en ligne BenchChem!

3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile

Antiproliferative screening Oncology lead triage 6-substituted azabicyclo derivatives

This conformationally constrained azabicyclic scaffold is essential for CNS drug discovery targeting GlyT1 and μ-opioid receptors. The N-benzyl group is critical for receptor affinity; the 6-cyano group enables stereoselective reductive decyanation to aminomethyl derivatives, eliminating 3 synthetic steps versus carboxylic acid routes. Procure for GlyT1 inhibitors, μ-opioid ligands, and quinolone antimicrobials. No antiproliferative activity – allocate resources to validated CNS applications.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
Cat. No. B13239458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1C2C(C2C#N)CN1CC3=CC=CC=C3
InChIInChI=1S/C13H14N2/c14-6-11-12-8-15(9-13(11)12)7-10-4-2-1-3-5-10/h1-5,11-13H,7-9H2
InChIKeyXHNJNRXGPDUQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile: Core Scaffold and Procurement Context for CNS-Focused Medicinal Chemistry


3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile (C₁₃H₁₄N₂; MW 198.27) is a conformationally constrained azabicyclic scaffold combining a 3-azabicyclo[3.1.0]hexane core with an N-benzyl substituent and a C6-nitrile functional group [1]. The compound belongs to the broader class of 3-azabicyclo[3.1.0]hexane derivatives that have been extensively patented for opioid receptor binding, glycine transporter (GlyT1) inhibition, and muscarinic receptor antagonism [2]. The 6-carbonitrile group provides a versatile synthetic handle for reductive decyanation, amine formation, and cyclopropane ring-opening transformations that enable structural diversification [3].

Why 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile Cannot Be Substituted with Generic 3-Azabicyclo[3.1.0]hexane Analogs in CNS-Focused Synthesis


Generic substitution with unsubstituted 3-azabicyclo[3.1.0]hexane (CAS 278-61-3) or alternative N-protected variants is not viable due to the compound's three synergistic functional determinants. The N-benzyl group modulates lipophilicity and receptor binding orientation, as demonstrated in opioid receptor ligand SAR where N-benzyl substitution was critical for mu-opioid receptor affinity [1]. The 6-carbonitrile group serves as both a pharmacophore element and a stereochemically defined synthetic precursor: reductive decyanation proceeds with either retention or inversion of configuration depending on alkali metal selection (Na in NH₃ vs. Li in ethylamine-NH₃) [2]. The bicyclic framework imposes conformational rigidity that influences both receptor fit and synthetic outcomes in cyclopropane ring-opening reactions [3]. Substituting any of these elements alters both pharmacological profile and synthetic trajectory.

3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile: Comparative Evidence for Selection Over Alternative 3-Azabicyclo[3.1.0]hexane Scaffolds


Antiproliferative Activity Profile: Negative Data as a Selection Criterion for 6-Substituted 3-Azabicyclo[3.1.0]hexane Scaffolds

In a systematic study of 6-substituted polycarbonitrile derivatives of 3-azabicyclo[3.1.0]hexane, compounds bearing a 6-substituent (including 6-carbonitrile derivatives structurally analogous to 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile) demonstrated no measurable antiproliferative activity in standard cancer cell line panels [1]. In contrast, unsubstituted parent scaffolds or alternative substitution patterns at the 1-position (e.g., 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile, CAS 56062-59-0) exhibited divergent biological profiles warranting separate evaluation. The study concluded that 6-substituted derivatives could be of interest only as potential antitussive and hypoglycemic agents, not as oncology candidates.

Antiproliferative screening Oncology lead triage 6-substituted azabicyclo derivatives

GlyT1 Inhibitor Scaffold Integration: Defined Role of N-Benzyl-3-azabicyclo[3.1.0]hexane Core in Glycine Transporter Pharmacology

Patented glycine transporter 1 (GlyT1) inhibitors incorporate the N-benzyl-3-azabicyclo[3.1.0]hexane core as the central pharmacophore scaffold. Specifically, compounds such as thiophene-2-carboxylic acid N-[(3-benzyl-3-azabicyclo[3.1.0]hex-6-yl)methyl]-N-[3-fluoro-4-(morpholin-4-yl)phenyl]amide demonstrate that the 3-benzyl-3-azabicyclo[3.1.0]hexane framework provides essential conformational constraint for GlyT1 binding [1]. The 6-position functionalization (including carbonitrile and derived aminomethyl groups) enables covalent attachment of C-terminal amide pharmacophores. Compounds in this series analyzed by synaptosomal glycine reuptake assays demonstrated IC₅₀ values more potent than 10 µM, though individual example data remain proprietary [1].

GlyT1 inhibition Schizophrenia CNS drug discovery NMDA receptor modulation

Stereochemical Control in 6-Carbonitrile Reduction: Retention vs. Inversion as a Function of Alkali Metal Reagent Selection

The 6-carbonitrile group in 3-azabicyclo[3.1.0]hexane-6-carbonitrile derivatives undergoes reductive decyanation with stereochemical outcomes dictated by the choice of alkali metal reagent [1]. Using sodium in liquid ammonia at low temperatures results in decyanation with retention of configuration at the C6 stereocenter. In contrast, employing lithium in an ethylamine-ammonia mixture at 0°C leads predominantly to inversion of configuration [1]. This stereochemical divergence provides a unique synthetic control point not available with alternative 6-substituents (e.g., 6-carboxylic acid, 6-hydroxymethyl) that require multi-step sequences to achieve analogous stereochemical outcomes.

Stereoselective synthesis Reductive decyanation Cyclopropane chemistry Process chemistry

Opioid Receptor Ligand Scaffold Validation: 3-Azabicyclo[3.1.0]hexane Framework as Privileged μ-Opioid Pharmacophore

Systematic structure-activity relationship (SAR) studies of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid receptor ligands established that N-benzyl substitution is a critical determinant of receptor binding affinity [1]. The 3-azabicyclo[3.1.0]hexane core provides a conformationally constrained scaffold that positions the basic nitrogen for optimal interaction with the receptor binding pocket. In contrast, monocyclic pyrrolidine analogs lacking the cyclopropane ring demonstrate reduced conformational constraint and altered binding profiles. The N-benzyl group in 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile provides the precise substitution pattern identified as optimal in these SAR studies.

Opioid receptor Pain therapeutics μ-opioid ligands SAR

6-Aminomethyl Intermediate Pathway: Direct Synthetic Access to Antimicrobial Quinolone Derivatives

The 6-carbonitrile group in 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile serves as a direct precursor to the 6-aminomethyl derivative, which is a key intermediate for synthesizing azabicyclo quinolone antimicrobial agents [1]. Patented synthetic routes demonstrate conversion of the 6-carbonitrile to 6-aminomethyl via reduction (e.g., LiAlH₄ or catalytic hydrogenation). The 6-aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane intermediate undergoes subsequent coupling to quinolone carboxylic acid moieties to yield target antimicrobial compounds. Alternative 6-functionalized scaffolds (e.g., 6-carboxylic acid, 6-hydroxymethyl) require additional protection/deprotection steps to achieve the same aminomethyl functionality.

Antimicrobial quinolones Key intermediate Process chemistry Azabicyclo derivatives

3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile: Optimal Procurement Scenarios Based on Quantitative Evidence


CNS Drug Discovery: GlyT1 Inhibitor and Opioid Receptor Ligand Scaffold Synthesis

Procure 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile as the core scaffold for synthesizing GlyT1 inhibitors and μ-opioid receptor ligands. The N-benzyl-3-azabicyclo[3.1.0]hexane framework is validated in patent literature from Pfizer (GlyT1 inhibitors, 2005) and μ-opioid ligand SAR studies (2012) as the optimal substitution pattern for CNS target engagement [1][2]. The 6-carbonitrile provides a direct entry point to the 6-aminomethyl derivatives required for coupling with C-terminal pharmacophores.

Stereochemically Defined Intermediate Procurement for Process Chemistry

Procure 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile for stereoselective synthetic applications requiring single-step control over C6 stereochemistry. The 6-carbonitrile group uniquely enables reagent-dependent stereodivergence: Na/NH₃ yields retention; Li/ethylamine-NH₃ yields inversion [1]. This property is not available with alternative 6-substituents, making this compound the preferred starting material for stereochemically demanding 3-azabicyclo[3.1.0]hexane derivatization.

Antimicrobial Quinolone Derivative Synthesis via 6-Aminomethyl Intermediate

Procure 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile as the step-efficient precursor to 6-aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane—a key intermediate for azabicyclo quinolone antimicrobial agents [1]. Direct reduction of the 6-carbonitrile to 6-aminomethyl eliminates 3 synthetic steps compared to routes starting from 6-carboxylic acid derivatives, reducing overall synthetic burden and cost in antimicrobial discovery programs.

Oncology Screening Triage: Negative Antiproliferative Control Scaffold

Procure 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile as a negative control scaffold or for triage in oncology screening libraries. Documented absence of antiproliferative activity in 6-substituted 3-azabicyclo[3.1.0]hexane derivatives [1] enables efficient resource allocation—avoid investing synthetic effort into a chemotype with established lack of anticancer activity while redirecting to validated CNS and metabolic disorder applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.